(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide

Chiral Chromatography Enantiomeric Purity Medicinal Chemistry

Batch-to-batch enantiomeric variability in chiral pyrrolidine building blocks compromises SAR reproducibility in CNS programs. (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS 114636-30-5) is a stereochemically defined intermediate enabling reliable synthesis of N-benzylpyrrolidine-based multitargeted cholinesterase/BACE-1 inhibitors and MAO-B inhibitors for neurodegenerative disease research. • Single (S)-enantiomer; absolute configuration critical for balanced AChE, BChE, and BACE-1 inhibition profiles • Characterized optical rotation (-38°, c=1, MeOH) and melting point (44-46°C) for identity verification • Validated chiral HPLC reference standard for pyrrolidine-containing drug candidate development

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 114636-30-5
Cat. No. B048359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
CAS114636-30-5
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)/t13-/m0/s1
InChIKeyCMSWETNAAPYFSH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide


(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide, also referred to as (S)-(-)-1-Benzyl-3-acetamidopyrrolidine, is an enantiopure small-molecule building block (CAS 114636-30-5, molecular formula C13H18N2O, molecular weight 218.29 g/mol) characterized by a stereospecific (S)-acetamide group attached to a 1-benzylpyrrolidine scaffold [1]. This chiral pyrrolidine derivative is a key intermediate in the synthesis of novel CNS-targeted agents, including N-benzylpyrrolidine-based multitargeted hybrids for Alzheimer's disease and monoamine oxidase B inhibitors for Parkinson's disease [2]. Its procurement as a single, defined enantiomer is essential for programs where chiral integrity directly impacts pharmacological target engagement and lead optimization outcomes .

Generic Substitution Risks for (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide


The simple substitution of (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide with its (R)-enantiomer (CAS 114636-33-8), the racemic mixture (CAS 28506-01-6), or other achiral N-benzylpyrrolidine derivatives is fraught with risk in medicinal chemistry programs. The 1-benzylpyrrolidine scaffold is a core motif in numerous CNS-active compounds, and the absolute configuration at the 3-position is a primary determinant of binding affinity to critical neurological targets such as cholinesterases, BACE-1, and monoamine oxidases [1]. Classic drug discovery precedents for related chiral pyrrolidine pharmacophores demonstrate that enantiomeric pairs can exhibit vastly divergent pharmacological profiles—ranging from potency differences to opposing functional activity—making the use of a defined enantiomer a non-negotiable experimental variable. Furthermore, the variability in commercial purity and ee levels for related benzylpyrrolidine building blocks can introduce significant batch-to-batch inconsistency, directly impacting the reproducibility of structure-activity relationship (SAR) studies .

Differentiation Evidence for (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide


Enantiomeric Excess (ee) Comparison

A primary differentiator during procurement is the absolute enantiomeric purity. For chiral building blocks, a high and specified ee is critical to ensure that biological activity can be correctly attributed to a single stereoisomer. The leading commercial source for the (S)-enantiomer specifies an enantiomeric excess (ee) of 99%, significantly higher than the typical 95% minimum purity (without ee specification) commonly cited for the (R)-enantiomer and racemic mixture from various vendors . This ee value is determined by chiral HPLC or optical rotation measurement .

Chiral Chromatography Enantiomeric Purity Medicinal Chemistry

Chemical Purity Benchmarking

Beyond enantiomeric form, absolute chemical purity is critical for reproducible synthesis. The (S)-enantiomer is routinely available at a certified purity of 98% (by GC or titration), which is superior to the broader purity range seen for the racemic compound (often specified as min. 95%) and the (R)-enantiomer (min. 95%) from various suppliers . A higher baseline purity reduces the risk of introducing impurities that can interfere with sensitive catalytic or medicinal chemistry reactions.

Chemical Purity Procurement Standards Building Block Quality

Physical Form and Melting Point

The (S)-enantiomer is a well-defined crystalline solid with a reported melting point range of 44–46°C [1]. In contrast, the racemic mixture exhibits a significantly higher melting point of 89–92°C (some sources report 91°C) . This large melting point depression (approximately 45°C) is a classic indicator of the stereochemical purity of the (S)-enantiomer and provides a rapid, unambiguous laboratory identity check that the correct chiral form has been received.

Physicochemical Properties Solid-State Characterization Laboratory Handling

Intermediate for Multitargeted CNS Hybrid Synthesis

The (S)-1-benzylpyrrolidine scaffold, when carried through synthesis to form advanced N-benzylpyrrolidine hybrids, has been shown to yield compounds with balanced nanomolar-range enzyme inhibition (*in vitro*) against human AChE, BChE, and BACE-1, alongside excellent brain permeation and *in vivo* cognitive improvement in an AD mouse model [1]. While the (S)-configured intermediate's direct activity is not reported, the literature strongly implies that the stereochemistry of the pyrrolidine subunit is a key determinant of the final hybrid's multitargeted potency, as evidenced by distinct SAR trends in structurally related 4-aryl-3-acetamide pyrrolidine antimalarial agents, where absolute configuration profoundly influences activity [2].

Alzheimer's Disease Hybrid Molecules SAR Studies

Applications for (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide


Multitargeted Alzheimer's Disease Hybrid Synthesis

Used as a stereochemically pure building block for the synthesis of N-benzylpyrrolidine-based dual or triple inhibitors of cholinesterases (AChE, BChE) and β-secretase (BACE-1), as exemplified by the synthesis of compounds 4k and 4o in Choubey et al. (2020). The (S)-configuration is essential for achieving the balanced enzyme inhibition profile required for multitargeted activity against Alzheimer's pathology [1].

MAO-B Inhibitor Pharmacophore for Parkinson's

The 1-benzylpyrrolidine scaffold is emerging as a core motif in novel monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease. The enantiopure (S)-acetamide serves as a versatile starting material for the synthesis of N-benzylpyrrolidine derivatives that have demonstrated MAO-B inhibitory activity and *in vivo* efficacy in an MPTP mouse model of Parkinson's [1].

Stereochemical Probe for Antimalarial Lead Optimization

In the optimization of 4-aryl pyrrolidine antimalarial agents, the stereochemistry of the 3-acetamide group is a critical determinant of activity and pharmacokinetics. The (S)-enantiomer is an ideal starting material for synthesizing 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide libraries, where the lack of a required third chiral center (unlike carboxamide homologues) makes enantiopure building blocks particularly valuable for SAR exploration [1].

QC Standard for Chiral Chromatography and NMR

With its well-defined optical rotation (−38°, c=1, MeOH) and characteristic melting point (44–46°C), the (S)-enantiomer serves as a reliable calibration standard for chiral HPLC method development and as a spectroscopic reference for NMR-based chiral discrimination studies of pyrrolidine-containing drug candidates [1].

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